N-(4-ethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group and a trimethylphenoxy group attached to an acetamide backbone
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide typically involves the reaction of 4-ethoxyaniline with 2-(2,3,5-trimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group could yield 4-ethoxybenzoic acid, while reduction of a nitro group would produce the corresponding amine.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-2-(2,3,4-trimethylphenoxy)acetamide: Similar structure with a different substitution pattern on the phenoxy ring.
Uniqueness
N-(4-ethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its solubility and alter its interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-8-6-16(7-9-17)20-19(21)12-23-18-11-13(2)10-14(3)15(18)4/h6-11H,5,12H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLZRYISSASBAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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